1,3-Diphenylpropan-1-ol
Overview
Description
1,3-Diphenylpropan-1-ol is an organic compound with the chemical formula C15H16O. It is a colorless crystalline solid with a special aromatic odor. This compound is insoluble in water but soluble in many organic solvents such as ethers and alcohols . It is commonly used as an intermediate in organic chemical synthesis and has applications in pharmaceutical synthesis, flavor, and aroma industries .
Scientific Research Applications
1,3-Diphenylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and double bond oxygen compounds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is used in the flavor and aroma industries for the production of fragrances and flavoring agents.
Mechanism of Action
Target of Action
It’s known that the compound interacts with biological systems and exhibits significant activity .
Mode of Action
It’s known that the compound undergoes oxidation reactions with various radicals, including •oh and •n3 . These interactions can lead to changes in the compound and its targets, potentially influencing biological processes.
Biochemical Pathways
The compound’s oxidation reactions with radicals like •oh and •n3 suggest that it may influence oxidative stress-related pathways .
Pharmacokinetics
Its physical properties, such as a melting point of 455°C and a boiling point of 2085-2095°C (at 15 Torr), suggest that it may have good bioavailability .
Result of Action
It’s known that the compound shows significant inhibitory activity against fe2±mediated lipid peroxidation in biological systems . This suggests that it may have antioxidant properties and could protect cells from oxidative damage.
Preparation Methods
1,3-Diphenylpropan-1-ol can be synthesized through various methods. One commonly used method involves the condensation of benzaldehyde and acetone under acidic conditions, followed by a reduction reaction to obtain the target product . Another method involves the β-alkylation of 1-phenylethanol with benzyl alcohols under transition-metal-free conditions using t-BuONa as both a base and radical initiator . This method is efficient and environmentally friendly, producing the compound with excellent yield .
Chemical Reactions Analysis
1,3-Diphenylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 1,3-diphenylpropan-1-one.
Reduction: It can be reduced to form 1,3-diphenylpropan-1-amine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1,3-Diphenylpropan-1-ol can be compared with other similar compounds such as:
1,3-Diphenyl-2-propen-1-ol: This compound has a similar structure but contains a double bond between the second and third carbon atoms.
1,3-Diphenyl-2-propyn-1-ol: This compound contains a triple bond between the second and third carbon atoms.
1,3-Diphenyl-2-propanone: This compound has a ketone group instead of a hydroxyl group.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions due to the presence of both the hydroxyl group and the phenyl rings, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1,3-diphenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRQODFKFKHCPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14097-24-6 | |
Record name | NSC69141 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to 1,3-Diphenylpropan-1-ol highlighted in the research?
A1: The research papers discuss several synthetic approaches to this compound:
- One-Pot Jeffery-Heck Reaction and Reduction: This method utilizes allyl alcohols and iodoarenes as starting materials and employs a palladium catalyst for a sequential Jeffery-Heck reaction followed by a reduction step. [] This route is highlighted for its efficiency in synthesizing both 1,3-diphenylpropan-1-ols and 3-phenylpropan-1-ols.
- Enantioselective Reduction of 1,3-diphenylpropan-1-one: This approach uses chiral aluminum hydride reagents derived from hydroxy derivatives of levoglucosenone to reduce prochiral 1,3-diphenylpropan-1-one, resulting in enantiomerically enriched this compound. []
- Catalytic Hydrogenation of Benzalacetophenone Oxide: This method explores the influence of different catalysts, such as palladium, Raney nickel, and platinum oxide, on the hydrogenation of benzalacetophenone oxide. [] The choice of catalyst and reaction conditions impacts the selectivity towards different isomers of this compound.
- Transfer Hydrogenation of α,β-Unsaturated Ketones: This method uses rhodium-based catalysts like [Rh(cod)Cl]2 and Wilkinson's catalyst in ionic liquids to selectively reduce chalcone to 1,3-diphenylpropan-1-one. [, ] The choice of ionic liquid is critical for achieving the desired chemoselectivity.
Q2: Why is this compound considered a valuable synthetic intermediate?
A2: this compound serves as a versatile building block in organic synthesis for several reasons:
- Precursor to Biologically Active Compounds: It acts as a key intermediate in the synthesis of various unnatural compounds with potential biological activities. [] This includes its role as a precursor to flavans, a class of compounds with diverse pharmacological properties.
- Griffithane Natural Products: The dehydrated form of this compound, 1,3-diarylpropane, constitutes the core structure found in griffithane natural products isolated from Combretum griffithii stems. [] These natural products often exhibit interesting biological profiles.
Q3: How does the reaction environment, particularly ionic liquids, influence the synthesis of this compound?
A3: Research indicates that specific ionic liquids can dramatically alter the chemoselectivity of rhodium-catalyzed transfer hydrogenation reactions involving α,β-unsaturated ketones like chalcone. [, ] While reactions in conventional molecular solvents typically yield this compound as the final product, certain ionic liquids like [emim][BuSO4] and [emin][HeSO4] favor the formation of 1,3-diphenylpropan-1-one. This altered selectivity suggests an interaction between the chalcone carbonyl group and the ionic liquid, hindering its reduction.
Q4: What are the potential applications of this compound derivatives in medicinal chemistry?
A4: While the provided research focuses on synthetic aspects, the significance of this compound extends to its potential in medicinal chemistry:
- Flavan Synthesis: 1,3-Diphenylpropan-1-ols are important precursors to flavans. [] This is particularly relevant as flavans exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The research highlights the synthesis of 7-methoxy-3′,4′-methylenedioxy flavan, a natural product isolated from Ageratum conyzoides, and the formal synthesis of 4′-hydroxy-7-methoxy flavan, an anti-feedant compound from Lycoris radiata species.
- Conformationally Restricted 1,3-Aminoalcohol: A stereocontrolled route to synthesize (±)-3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol is described. [] This conformationally restricted 1,3-aminoalcohol, once resolved, could be a valuable tool in medicinal chemistry for studying structure-activity relationships and potentially developing new therapeutics. []
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